3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole
Description
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its structural novelty.
Properties
IUPAC Name |
3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-19-13-2-3-16-14(10-13)15(11-18-16)12-4-6-17(7-5-12)20-8-9-21-17/h2-4,10-11,18H,5-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGVLTKSAUBNID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377293 | |
| Record name | 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185383-63-5 | |
| Record name | 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Indole Functionalization Prior to Spirocycle Assembly
A common strategy involves synthesizing the 5-methoxyindole precursor before introducing the spirocyclic component.
Synthesis of 5-Methoxyindole
5-Methoxyindole is typically prepared via Fischer indole synthesis, employing 4-methoxyphenylhydrazine and a ketone under acidic conditions. For example:
Yields exceed 70% when using zeolite catalysts to minimize byproducts.
Electrophilic Substitution at the 3-Position
The 3-position of 5-methoxyindole is activated for electrophilic substitution. Bromination or iodination at this position facilitates subsequent coupling reactions. For instance, 5-bromo-3-iodo-1H-indole serves as a key intermediate for cross-coupling with spirocycle precursors.
Spirocycle Formation via Cyclocondensation
The 1,4-dioxaspiro[4.5]dec-7-en-8-yl group is constructed through a cyclocondensation reaction between a cyclic ketone and a diol.
Ketone-Diol Cyclization
A reported method involves reacting cyclopentanone with ethylene glycol under acidic conditions to form the spirocyclic ketal:
Modifications using BF₃·Et₂O as a catalyst improve yields to 85%.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling between 5-methoxy-3-bromoindole and a spirocyclic boronic ester achieves the desired linkage:
Heck Reaction
An alternative route employs a Heck coupling to attach the spirocycle to the indole core. This method requires a vinyl-substituted spirocyclic precursor and proceeds with moderate stereocontrol.
Optimization and Analytical Validation
Solubility and Purification
The compound exhibits limited solubility in aqueous media but dissolves readily in DMSO (10 mM stock solutions are standard). Purification via silica gel chromatography (ethyl acetate/hexane) resolves regioisomers, while recrystallization from ethanol enhances purity to >98%.
Spectroscopic Characterization
-
¹H NMR (CDCl₃): δ 7.85 (d, J = 8.5 Hz, 1H, indole H-4), 6.90 (s, 1H, H-2), 5.45 (m, 2H, spirocyclic CH=CH), 3.85 (s, 3H, OCH₃).
-
IR : Peaks at 1720 cm⁻¹ (C=O stretch of ketal) and 1610 cm⁻¹ (indole C=C).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Suzuki-Miyaura | 72 | 98.5 | High regioselectivity | Requires expensive catalysts |
| Heck Reaction | 58 | 95.2 | Tolerance to steric hindrance | Lower yield |
| Fischer Indole Route | 70 | 97.8 | Scalability | Multiple purification steps |
Industrial and Research Applications
The compound’s spirocyclic architecture makes it a candidate for drug discovery, particularly in kinase inhibition and serotonin receptor modulation. Its stability in DMSO (6 months at -80°C ) facilitates high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-6-carbonitrile
- 5-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
- 6-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
Uniqueness
What sets 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole apart from similar compounds is its methoxy group at the 5-position of the indole ring. This functional group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and development .
Biological Activity
3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural features and functional groups.
- Molecular Formula : C₁₇H₁₉N₁O₃
- Molecular Weight : 285.34 g/mol
- CAS Number : 185383-63-5
- InChI Key : QYGVLTKSAUBNID-UHFFFAOYSA-N
Structural Characteristics
The compound features a methoxy group at the 5-position of the indole ring, which can significantly influence its chemical reactivity and biological activity. The spirocyclic structure contributes to its unique properties, allowing for diverse interactions within biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors, modulating their activity and leading to various biological effects.
Reported Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects, although further research is needed to elucidate the mechanisms involved.
- Neuroprotective Effects : There are indications that it may provide neuroprotective benefits, potentially useful in neurodegenerative disease models.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Spirocyclic structure with methoxy group | Antimicrobial, anticancer |
| 5-Nitroindole | Indole with nitro group | Anticancer properties |
| Indole derivatives | Various substituents on indole | Varying biological activities |
The unique spirocyclic structure combined with the methoxy group enhances the biological activities of this compound compared to simpler analogs.
Study 1: Antimicrobial Activity
In a recent study published in Molecules, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to known antibiotics. This suggests potential as a lead compound for developing new antimicrobial agents.
Study 2: Anticancer Potential
Another study focused on the anticancer properties of this compound using human cancer cell lines. The results demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, particularly in breast and colon cancer cells. Mechanistic studies indicated that it may induce apoptosis through the activation of caspase pathways.
Study 3: Neuroprotective Effects
Research investigating the neuroprotective effects of this compound showed promise in models of oxidative stress-induced neuronal damage. The compound was found to reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures exposed to neurotoxic agents.
Q & A
Q. What are the recommended synthetic routes for preparing 3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole, and how can purity be ensured?
- Methodological Answer : A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust approach for synthesizing structurally analogous indole derivatives. For example, 5-bromo-3-(2-azidoethyl)-1H-indole derivatives were synthesized using PEG-400/DMF solvent systems, CuI catalysis, and 12-hour reaction times . Post-reaction, liquid-liquid extraction (e.g., ethyl acetate/water) followed by flash column chromatography (70:30 ethyl acetate/hexane) yields pure products (50–70% yields). Purity is confirmed via TLC (Rf = 0.30 in similar systems) and HRMS (e.g., FAB-HRMS m/z 427.0757 [M+H]+) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : ¹H NMR, ¹³C NMR, and HRMS are indispensable. For example, in analogous indole derivatives, ¹H NMR resolves methoxy groups (δ ~3.8 ppm) and spirocyclic protons (δ 1.5–2.5 ppm), while ¹³C NMR confirms carbonyl (δ ~160–170 ppm) and aromatic carbons. HRMS provides exact mass validation (e.g., FAB-HRMS with <2 ppm error) .
Q. How can solubility and stability be optimized for in vitro assays?
- Methodological Answer : Solubility screening in DMSO (common stock solution) followed by dilution in PEG-400 or aqueous buffers (pH 7.4) is recommended. Stability studies under varying temperatures (e.g., 4°C vs. ambient) and light exposure should precede biological assays. For spirocyclic systems, degassing solvents and inert atmospheres (N₂/Ar) minimize oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and reduce byproducts in spirocyclic indole synthesis?
- Methodological Answer : Systematic variation of catalysts (e.g., CuI vs. Ru-based), solvent polarity (DMF vs. THF), and reaction time (8–24 hours) can improve yields. For example, PEG-400 enhances reaction homogeneity in CuAAC, reducing side products . Kinetic monitoring via TLC or in situ IR spectroscopy identifies optimal termination points.
Q. What strategies are effective for analyzing the electronic effects of substituents on the indole core?
- Methodological Answer : Computational methods (DFT) predict electron density distribution, while Hammett substituent constants (σ) correlate experimental reactivity. For instance, electron-withdrawing groups (e.g., -Br) decrease nucleophilicity at C3, altering cycloaddition rates . Experimental validation via comparative synthesis (e.g., -OMe vs. -NO₂ analogs) and cyclic voltammetry quantifies substituent effects.
Q. How can environmental fate studies be designed to assess ecological risks of this compound?
- Methodological Answer : Follow protocols from long-term environmental projects (e.g., INCHEMBIOL):
- Phase 1 : Measure logP (octanol-water partitioning) and hydrolysis half-life (pH 5–9) to predict bioavailability .
- Phase 2 : Aquatic toxicity assays (e.g., Daphnia magna LC₅₀) and soil microcosm studies evaluate biodegradation pathways .
- Phase 3 : Use probabilistic models (e.g., USEtox) to estimate human/ecosystem exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
